(1S,2R,3S,4R)-4-[7-[[(2R)-1-(3-Chlorothiophen-2-yl)butan-2-yl]amino]imidazo[4,5-b]pyridin-3-yl]-N-ethyl-2,3-dihydroxycyclopentane-1-carboxamide (1S,2R,3S,4R)-4-[7-[[(2R)-1-(3-Chlorothiophen-2-yl)butan-2-yl]amino]imidazo[4,5-b]pyridin-3-yl]-N-ethyl-2,3-dihydroxycyclopentane-1-carboxamide AMP-579 is an adenosine A1 receptor agonist potentially for the treatment of myocardial infarction. Additionally, it was found to be potent in A2b-adenosine receptor agonist in human 293 cells and rabbit hearts.
Brand Name: Vulcanchem
CAS No.: 143395-98-6
VCID: VC0518768
InChI: InChI=1S/C22H28ClN5O3S/c1-3-12(9-17-14(23)6-8-32-17)27-15-5-7-25-21-18(15)26-11-28(21)16-10-13(19(29)20(16)30)22(31)24-4-2/h5-8,11-13,16,19-20,29-30H,3-4,9-10H2,1-2H3,(H,24,31)(H,25,27)/t12-,13+,16-,19-,20+/m1/s1
SMILES: CCC(CC1=C(C=CS1)Cl)NC2=C3C(=NC=C2)N(C=N3)C4CC(C(C4O)O)C(=O)NCC
Molecular Formula: C22H28ClN5O3S
Molecular Weight: 478 g/mol

(1S,2R,3S,4R)-4-[7-[[(2R)-1-(3-Chlorothiophen-2-yl)butan-2-yl]amino]imidazo[4,5-b]pyridin-3-yl]-N-ethyl-2,3-dihydroxycyclopentane-1-carboxamide

CAS No.: 143395-98-6

Inhibitors

VCID: VC0518768

Molecular Formula: C22H28ClN5O3S

Molecular Weight: 478 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

(1S,2R,3S,4R)-4-[7-[[(2R)-1-(3-Chlorothiophen-2-yl)butan-2-yl]amino]imidazo[4,5-b]pyridin-3-yl]-N-ethyl-2,3-dihydroxycyclopentane-1-carboxamide - 143395-98-6

CAS No. 143395-98-6
Product Name (1S,2R,3S,4R)-4-[7-[[(2R)-1-(3-Chlorothiophen-2-yl)butan-2-yl]amino]imidazo[4,5-b]pyridin-3-yl]-N-ethyl-2,3-dihydroxycyclopentane-1-carboxamide
Molecular Formula C22H28ClN5O3S
Molecular Weight 478 g/mol
IUPAC Name (1S,2R,3S,4R)-4-[7-[[(2R)-1-(3-chlorothiophen-2-yl)butan-2-yl]amino]imidazo[4,5-b]pyridin-3-yl]-N-ethyl-2,3-dihydroxycyclopentane-1-carboxamide
Standard InChI InChI=1S/C22H28ClN5O3S/c1-3-12(9-17-14(23)6-8-32-17)27-15-5-7-25-21-18(15)26-11-28(21)16-10-13(19(29)20(16)30)22(31)24-4-2/h5-8,11-13,16,19-20,29-30H,3-4,9-10H2,1-2H3,(H,24,31)(H,25,27)/t12-,13+,16-,19-,20+/m1/s1
Standard InChIKey CKQOOYMMAAPDKH-QODLLSGVSA-N
Isomeric SMILES CC[C@H](CC1=C(C=CS1)Cl)NC2=C3C(=NC=C2)N(C=N3)[C@@H]4C[C@@H]([C@H]([C@H]4O)O)C(=O)NCC
SMILES CCC(CC1=C(C=CS1)Cl)NC2=C3C(=NC=C2)N(C=N3)C4CC(C(C4O)O)C(=O)NCC
Canonical SMILES CCC(CC1=C(C=CS1)Cl)NC2=C3C(=NC=C2)N(C=N3)C4CC(C(C4O)O)C(=O)NCC
Appearance Solid powder
Description AMP-579 is an adenosine A1 receptor agonist potentially for the treatment of myocardial infarction. Additionally, it was found to be potent in A2b-adenosine receptor agonist in human 293 cells and rabbit hearts.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms AMP-579; RPR-100579; AMP579; RPR100579; AMP 579; RPR 100579
Reference 1: Saegusa N, Sato T, Ogura T, Komuro I, Nakaya H. Inhibitory effects of AMP 579, a novel cardioprotective adenosine A1/A2A receptor agonist, on native IKr and cloned HERG current. Naunyn Schmiedebergs Arch Pharmacol. 2004 Dec;370(6):492-9. PubMed PMID: 15558241.
2: Kristo G, Yoshimura Y, Keith BJ, Stevens RM, Jahania SA, Mentzer RM Jr, Lasley RD. Adenosine A1/A2a receptor agonist AMP-579 induces acute and delayed preconditioning against in vivo myocardial stunning. Am J Physiol Heart Circ Physiol. 2004 Dec;287(6):H2746-53. PubMed PMID: 15271662.
3: Xu Z, Downey JM, Cohen MV. Timing and duration of administration are crucial for antiinfarct effect of AMP 579 infused at reperfusion in rabbit heart. Heart Dis. 2003 Nov-Dec;5(6):368-71. PubMed PMID: 14633317.
4: Xu Z, Jiao Z, Cohen MV, Downey JM. Protection from AMP 579 can be added to that from either cariporide or ischemic preconditioning in ischemic rabbit heart. J Cardiovasc Pharmacol. 2002 Oct;40(4):510-8. PubMed PMID: 12352312.
5: Xu Z, Downey JM, Cohen MV. Amp 579 reduces contracture and limits infarction in rabbit heart by activating adenosine A2 receptors. J Cardiovasc Pharmacol. 2001 Sep;38(3):474-81. PubMed PMID: 11486252.
6: Xu Z, Cohen MV, Downey JM, Vanden Hoek TL, Yao Z. Attenuation of oxidant stress during reoxygenation by AMP 579 in cardiomyocytes. Am J Physiol Heart Circ Physiol. 2001 Dec;281(6):H2585-9. PubMed PMID: 11709426.
7: Zannikos PN, Jensen BK, Boutouyrie BX, Tripp L, Yongyi L, McGowan T, Waldman SA, Greenberg HE. Pharmacokinetics and safety of single intravenous infusions of the adenosine agonist, AMP 579, in patients with end-stage renal insufficiency. J Clin Pharmacol. 2000 Jul;40(7):745-51. PubMed PMID: 10883416.
8: Zannikos PN, Baybutt RI, Boutouyrie BX, Shah B, Hunt TL, Jensen BK. Pharmacokinetics, safety, and tolerability of single intravenous infusions of an adenosine agonist, AMP 579, in healthy male volunteers. J Clin Pharmacol. 1999 Oct;39(10):1044-52. PubMed PMID: 10516939.
9: McVey MJ, Smits GJ, Cox BF, Kitzen JM, Clark KL, Perrone MH. Cardiovascular pharmacology of the adenosine A1/A2-receptor agonist AMP 579: coronary hemodynamic and cardioprotective effects in the canine myocardium. J Cardiovasc Pharmacol. 1999 May;33(5):703-10. PubMed PMID: 10226856.
10: Xu Z, Yang XM, Cohen MV, Neumann T, Heusch G, Downey JM. Limitation of infarct size in rabbit hearts by the novel adenosine receptor agonist AMP 579 administered at reperfusion. J Mol Cell Cardiol. 2000 Dec;32(12):2339-47. PubMed PMID: 11113009.
11: Smits GJ, McVey M, Cox BF, Perrone MH, Clark KL. Cardioprotective effects of the novel adenosine A1/A2 receptor agonist AMP 579 in a porcine model of myocardial infarction. J Pharmacol Exp Ther. 1998 Aug;286(2):611-8. PubMed PMID: 9694911.
12: Meng H, McVey M, Perrone M, Clark KL. Intravenous AMP 579, a novel adenosine A(1)/A(2a) receptor agonist, induces a delayed protection against myocardial infarction in minipig. Eur J Pharmacol. 2000 Jan 3;387(1):101-5. PubMed PMID: 10633167.
13: Reid EA, Kristo G, Yoshimura Y, Ballard-Croft C, Keith BJ, Mentzer RM Jr, Lasley RD. In vivo adenosine receptor preconditioning reduces myocardial infarct size via subcellular ERK signaling. Am J Physiol Heart Circ Physiol. 2005 May;288(5):H2253-9. PubMed PMID: 15653762.
14: Ballard-Croft C, Kristo G, Yoshimura Y, Reid E, Keith BJ, Mentzer RM Jr, Lasley RD. Acute adenosine preconditioning is mediated by p38 MAPK activation in discrete subcellular compartments. Am J Physiol Heart Circ Physiol. 2005 Mar;288(3):H1359-66. PubMed PMID: 15539417.
15: Liu Y, Yang X, Yang XM, Walker S, Förster K, Cohen MV, Krieg T, Downey JM. AMP579 is revealed to be a potent A2b-adenosine receptor agonist in human 293 cells and rabbit hearts. Basic Res Cardiol. 2010 Jan;105(1):129-37. doi: 10.1007/s00395-009-0056-9. PubMed PMID: 19730798; PubMed Central PMCID: PMC2828901.
16: Cohen MV, Downey JM. Adenosine: trigger and mediator of cardioprotection. Basic Res Cardiol. 2008 May;103(3):203-15. Review. PubMed PMID: 17999026.
17: Wang X, Wu BW, Wu DM. [Action of AMP579 and adenosine on potassium or sodium ionic channels in isolated rat and guinea pig ventricular myocytes]. Yao Xue Xue Bao. 2006 Aug;41(8):716-20. Chinese. PubMed PMID: 17039775.
18: Wang X, Wu BW, Wu DM. Effects of AMP579 and adenosine on L-type Ca2+ current in isolated rat ventricular myocytes. Acta Pharmacol Sin. 2005 May;26(5):559-62. PubMed PMID: 15842773.
19: Xu Z, Mueller RA, Park SS, Boysen PG, Cohen MV, Downey JM. Cardioprotection with adenosine A2 receptor activation at reperfusion. J Cardiovasc Pharmacol. 2005 Dec;46(6):794-802. Review. PubMed PMID: 16306804.
20: Kristo G, Yoshimura Y, Keith BJ, Mentzer RM Jr, Lasley RD. Aged rat myocardium exhibits normal adenosine receptor-mediated bradycardia and coronary vasodilation but increased adenosine agonist-mediated cardioprotection. J Gerontol A Biol Sci Med Sci. 2005 Nov;60(11):1399-404. PubMed PMID: 16339325.
PubChem Compound 6918429
Last Modified Nov 11 2021
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